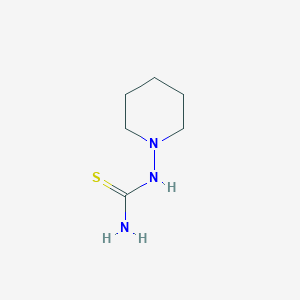

(piperidin-1-yl)thiourea

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

piperidin-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c7-6(10)8-9-4-2-1-3-5-9/h1-5H2,(H3,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXIQMNTYTZQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for Piperidin 1 Yl Thiourea and Its Analogs

Classical and Modern Synthetic Routes

The synthesis of (piperidin-1-yl)thiourea and its analogs primarily relies on established chemical transformations, including nucleophilic substitution and direct thionation, which have been refined over time.

Nucleophilic Substitution Strategies: Amine-Isothiocyanate Condensations

The most common and versatile method for synthesizing N,N'-disubstituted thioureas, including this compound, is the condensation reaction between an amine and an isothiocyanate. researchgate.netnih.gov This reaction is a classic example of nucleophilic addition, where the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. mdpi.com The versatility of this method lies in the wide availability of various amines and isothiocyanates, allowing for the creation of a diverse library of thiourea (B124793) derivatives. researchgate.net

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon atom of the isothiocyanate. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the thiourea. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tert-butanol. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Piperidine (B6355638) | Phenyl isothiocyanate | 1-phenyl-3-(piperidin-1-yl)thiourea | Dichloromethane, rt | High |

| 1-Aminopiperidine (B145804) | Aryl isothiocyanate | 1-Aryl-3-(piperidin-1-yl)thiourea | Solvent, rt | Good to Excellent |

This table presents illustrative examples of the amine-isothiocyanate condensation reaction for the synthesis of this compound analogs.

Direct Thionation Approaches

Direct thionation involves the conversion of a urea (B33335) precursor into a thiourea by replacing the carbonyl oxygen with a sulfur atom. This transformation is typically achieved using thionating agents. The most commonly used reagents for this purpose are Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P4S10). rsc.orgorganic-chemistry.org

The mechanism of thionation with these reagents is complex but generally involves the formation of a thioacylating intermediate that reacts with the urea. Direct thionation of amides has been successfully achieved with P2S5 in dioxane under reflux conditions. rsc.org While effective, these reagents can sometimes require harsh reaction conditions and produce stoichiometric amounts of phosphorus-containing byproducts, which can complicate purification. A new reagent produced by the addition of a siloxane compound, such as hexamethyldisiloxane (B120664) (HMDO), to a phosphorus sulfide (B99878) mixture has been shown to increase the yield of thionation reactions. google.com

| Starting Material | Thionating Agent | Product | Conditions |

| (Piperidin-1-yl)urea | Lawesson's Reagent | This compound | Toluene, reflux |

| N-Aryl ureas | Phosphorus Pentasulfide | N-Aryl thioureas | Dioxane, reflux |

This table provides examples of direct thionation reactions for the synthesis of thioureas.

Advanced Synthetic Techniques and Reaction Condition Optimization

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced techniques that minimize or eliminate the use of hazardous solvents and reduce energy consumption.

Solvent-Free Synthesis and Mechanochemistry

Solvent-free synthesis and mechanochemistry have emerged as powerful green chemistry tools for the synthesis of thioureas. preprints.orgresearchgate.netnih.govresearchgate.net Mechanochemical methods, which involve grinding solid reactants together, often in a ball mill, can lead to quantitative yields of thioureas without the need for any solvent. beilstein-journals.orgnih.gov These reactions are often faster and more efficient than their solution-phase counterparts.

For instance, the reaction between amines and isothiocyanates can be carried out by manual grinding or automated ball milling, resulting in excellent yields in a short amount of time. beilstein-journals.orgnih.gov This approach is not only environmentally benign but also offers the potential for the synthesis of compounds that are difficult to obtain through conventional solution-based methods. beilstein-journals.org

| Reactants | Method | Reaction Time | Yield |

| o-Phenylenediamine + Phenyl isothiocyanate (1:1) | Solvent-free mechanosynthesis | 30 minutes | ≥95% |

| o-Phenylenediamine + Phenyl isothiocyanate (1:2) | Ball milling | 3 hours | ≥95% |

| Anilines + Carbon Disulfide | Mechanochemical ball milling | Not specified | Good to Excellent |

This table showcases the efficiency of solvent-free and mechanochemical methods for thiourea synthesis. beilstein-journals.orgnih.gov

Phase Transfer Catalysis in Thiourea Synthesis

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different phases (e.g., solid-liquid or liquid-liquid). In the synthesis of thioureas, PTC can facilitate the reaction between an amine and an acyl isothiocyanate generated in situ. Catalysts such as polyethylene (B3416737) glycol (PEG)-400 or PEG-600 have been effectively used in the one-pot synthesis of N-acyl-N'-arylthioureas. tandfonline.comtandfonline.comingentaconnect.com

This method offers several advantages, including mild reaction conditions, simple operational procedures, short reaction times, and high yields. tandfonline.com The use of inexpensive and relatively non-toxic catalysts like PEG-400 further enhances the appeal of this approach. tandfonline.com

| Reactants | Catalyst | Solvent | Yield |

| Aromatic amines, 2-chlorobenzoyl chloride, ammonium (B1175870) thiocyanate (B1210189) | PEG-400 | Dichloromethane | Good to Excellent |

| Aromatic amines, 4-ethyloxybenzoyl chloride, ammonium thiocyanate | PEG-400 | Dichloromethane | High |

| Aminopyrimidines, nicotinoyl chloride, ammonium thiocyanate | PEG-600 | Not specified | Moderate |

This table illustrates the application of phase transfer catalysis in the one-pot synthesis of thiourea derivatives. tandfonline.comtandfonline.comingentaconnect.com

Ultrasonic-Assisted Synthetic Protocols

The use of ultrasonic irradiation as an energy source has been shown to accelerate a variety of chemical reactions, including the synthesis of thiourea derivatives. researchgate.net This technique, often referred to as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

Ultrasonic-assisted synthesis is considered an eco-friendly method as it often leads to shorter reaction times and can be performed under milder conditions than conventional heating. nih.govnih.gov For example, the synthesis of asymmetrically substituted bis-thioureas from diamines and isothiocyanates under ultrasonic irradiation has been reported to give quantitative yields. researchgate.net Similarly, the synthesis of piperidinyl-quinoline acylhydrazones has been achieved in excellent yields in just 4-6 minutes using ultrasound. mdpi.comsemanticscholar.org

| Reaction | Method | Reaction Time | Yield |

| Diamines + Isothiocyanates | Ultrasonic irradiation | Short | Quantitative |

| 4-(piperidin-1-yl)benzaldehyde + Cyanoacetohydrazide | Ultrasonic irradiation | Shorter than conventional | Better than conventional |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes + Aromatic acid hydrazides | Ultrasonic irradiation | 4-6 minutes | Excellent |

This table highlights the benefits of using ultrasonic assistance in the synthesis of thiourea and related compounds. researchgate.netnih.govmdpi.comsemanticscholar.org

Mechanistic Investigations of Formation Reactions

The formation of this compound and its analogs predominantly occurs through the nucleophilic addition of an amine to an isothiocyanate. This reaction is a cornerstone in the synthesis of a wide array of thiourea derivatives. Mechanistic studies, including computational and experimental approaches, have provided a deeper understanding of the factors governing this transformation.

The generally accepted mechanism for the reaction between an amine and an isothiocyanate to form a thiourea linkage is a concerted process. In this mechanism, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. Simultaneously, a proton is transferred from the amine to the nitrogen atom of the isothiocyanate. This concerted pathway is often favored due to its efficiency and the high yields it typically produces. nsf.gov

The reaction's progress and outcome can be significantly influenced by various factors, including temperature and the stoichiometry of the reactants. For instance, in the modification of peptides with isothiocyanates, temperature has been observed to have a more substantial effect on the reaction yield than the stoichiometric excess of the isothiocyanate. nsf.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of these reaction mechanisms. DFT calculations can help to model the transition states and intermediates, providing insights into the energetics of the reaction pathway. For example, in the study of N-substituted-N'-benzoylthioureas, DFT calculations have been used to investigate their decomposition pathways, revealing that the electronic properties of substituents can favor the formation of either benzamides or thiobenzamides. researchgate.net

The synthesis of N,N'-disubstituted thiourea derivatives can be achieved through the nucleophilic addition of an amine to an isothiocyanate. In a specific example, 8-aminocodide acts as a nucleophile, attacking the electrophilic carbon of 8-isothiocyanocodide to form the corresponding N,N'-disubstituted thiourea. dcu.ie

Furthermore, the reaction conditions can be adapted for mechanochemical synthesis, offering a solvent-free alternative. Ball milling has been successfully employed for the "click-coupling" of amines with isothiocyanates to produce thioureas in high yields. nih.gov This method is particularly effective for a range of amines, including secondary amines like piperidine, and even sterically hindered amines. nih.gov

The formation of the isothiocyanate precursor itself is a critical step. A common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. nih.govmdpi.com The choice of base is crucial in the formation of the dithiocarbamate salt, with the ion pair basicity influencing the reaction's efficiency. mdpi.com

The following table summarizes the influence of reaction conditions on the yield of thiourea derivatives, based on findings from various studies.

| Reactant 1 | Reactant 2 | Solvent/Conditions | Key Findings | Reference |

| Amine | Isothiocyanate | Benzene, Room Temp. | Reaction output is dependent on the substituents of both the amine and thiocarbamic chloride. | mdpi.com |

| Amine | Isothiocyanate | Mechanochemical (Ball Milling) | Quantitative yields achieved in short reaction times for various amines, including piperidine. | nih.gov |

| Amine | Carbon Disulfide, then Desulfurization | Aqueous Conditions | The choice of solvent is critical for the formation of the dithiocarbamate salt, especially for electron-deficient substrates. | nih.gov |

| Aroyl Chloride | Ammonium Thiocyanate, then Hydrazine | Acetone, Reflux | Two-step synthesis to form bis(aroylthiourea)hydrazine. | researchgate.net |

| Aniline Derivatives | Allyl Isothiocyanate | Ethanol, Reflux | Synthesis of N,N'-disubstituted thioureas. | uobabylon.edu.iq |

In some instances, intramolecular rearrangements can occur. For example, the Hugershoff reaction can lead to an intramolecular rearrangement of certain N,N'-substituted thioureas. rsc.org

The versatility of the thiourea synthesis is further demonstrated by the variety of starting materials and catalysts that can be employed. For example, N-acyl thiourea derivatives can be synthesized through the condensation of an acid chloride and ammonium thiocyanate to form an isocyanate, which then reacts with a heterocyclic amine. mdpi.com

The following table details various synthetic approaches and their mechanistic implications for the formation of thiourea and its analogs.

| Synthetic Method | Starting Materials | Key Mechanistic Feature | Product Type | Reference |

| Nucleophilic Addition | Amine, Isothiocyanate | Concerted attack of the amine on the isothiocyanate carbon. | N,N'-disubstituted thioureas | dcu.ie |

| Mechanochemical Synthesis | Amine, Isothiocyanate | Solvent-free "click-coupling" via ball milling. | Aromatic and aliphatic di- and trisubstituted thioureas | nih.gov |

| One-Pot, Two-Step Synthesis | Amine, Carbon Disulfide, Desulfurizing Agent | In situ formation of dithiocarbamate followed by desulfurization to isothiocyanate, which then reacts with an amine. | Non-symmetrical thioureas | nih.gov |

| Condensation Reaction | Acid Chloride, Ammonium Thiocyanate, Amine | Formation of an intermediate isocyanate followed by nucleophilic addition of an amine. | N-acyl thiourea derivatives | mdpi.com |

| Sulfuration Reaction | Urea, Lawesson's Reagent | Nucleophilic substitution reaction. | Thiourea | bibliotekanauki.pl |

Advanced Structural Elucidation and Conformational Analysis of Piperidin 1 Yl Thiourea

Spectroscopic Characterization for Molecular Architecture

Spectroscopic methods are fundamental in elucidating the molecular structure of (piperidin-1-yl)thiourea, offering insights into its conformational dynamics, functional groups, and fragmentation patterns.

High-Resolution Nuclear Magnetic Resonance (NMR) for Probing Conformational Dynamics

While specific experimental NMR data for the parent this compound is not extensively documented in readily available literature, the expected ¹H and ¹³C NMR spectra can be inferred from the analysis of its constituent moieties and related derivatives.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the thiourea (B124793) group. The piperidine ring protons typically appear as multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (C2/C6) would be found further downfield compared to the other ring protons (C3/C5 and C4) due to the deshielding effect of the nitrogen atom. The N-H protons of the thiourea group are expected to appear as broad singlets at a lower field, and their chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C-NMR spectrum would provide key information about the carbon framework. The most downfield signal is anticipated to be the carbon of the thiocarbonyl group (C=S) due to its unique electronic environment, typically appearing around 180-185 ppm in similar structures ias.ac.in. The carbons of the piperidine ring would resonate in the aliphatic region, with the carbons adjacent to the nitrogen (C2/C6) appearing at a lower field than the more distant carbons.

Conformational dynamics, particularly the chair-boat interconversion of the piperidine ring, can be studied using variable-temperature NMR. The piperidine ring in related structures predominantly adopts a chair conformation nih.gov.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C=S | ~183 | - | - |

| C2/C6 (Piperidine) | ~50 | ~3.0-3.5 | Multiplet |

| C3/C5 (Piperidine) | ~25 | ~1.6-1.8 | Multiplet |

| C4 (Piperidine) | ~23 | ~1.5-1.7 | Multiplet |

| NH (Piperidine-N) | - | ~8.0-9.0 | Broad Singlet |

| NH₂ | - | ~7.0-8.0 | Broad Singlet |

Note: These are estimated values based on data from related thiourea and piperidine derivatives. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the thiourea moiety are typically observed in the region of 3100-3400 cm⁻¹. The presence of multiple bands in this region can indicate different environments for the N-H protons due to intermolecular hydrogen bonding iosrjournals.org. The aliphatic C-H stretching vibrations of the piperidine ring are expected to appear just below 3000 cm⁻¹.

A significant band for the thiourea core is the C=S stretching vibration. This bond typically gives rise to a strong absorption in the range of 1300-1400 cm⁻¹ and is often coupled with other vibrations, making its assignment complex. The C-N stretching vibrations are also prominent, appearing in the fingerprint region between 1000 and 1300 cm⁻¹ researchgate.net. Bending vibrations for the N-H groups (scissoring) are expected around 1600-1650 cm⁻¹ researchgate.net.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Thiourea (-NH, -NH₂) | 3100 - 3400 |

| C-H Stretching | Piperidine (-CH₂) | 2850 - 2950 |

| N-H Bending | Thiourea (-NH₂) | 1600 - 1650 |

| C=S Stretching | Thiocarbonyl | 1300 - 1400 |

| C-N Stretching | Thiourea & Piperidine | 1000 - 1300 |

Note: Data compiled from spectroscopic studies of related thiourea derivatives. ias.ac.iniosrjournals.orgmdpi.com

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Confirmation

Mass spectrometry provides crucial information on the molecular weight and fragmentation pathways of this compound. The molecular ion peak [M]⁺ confirms the compound's molecular formula, C₆H₁₃N₃S. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

The fragmentation of thiourea derivatives in the mass spectrometer often involves characteristic cleavage patterns. For this compound, likely fragmentation pathways would include the cleavage of the N-N bond, the C-N bond connecting the piperidine ring to the thiourea moiety, and fragmentation of the piperidine ring itself. The detection of the molecular ion and its adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, is essential for confirming the molecular weight uni.lu. The predicted m/z for the protonated molecule [M+H]⁺ is approximately 160.09030 uni.lu.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 160.09030 |

| [M+Na]⁺ | 182.07224 |

| [M+K]⁺ | 198.04618 |

| [M+NH₄]⁺ | 177.11684 |

Data sourced from PubChem. uni.lu

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While the specific crystal structure of the parent this compound is not publicly documented, analysis of closely related structures provides significant insight into the expected solid-state conformation and intermolecular interactions.

Crystallographic Parameters and Space Group Analysis

Single-crystal X-ray diffraction of a suitable crystal would definitively determine the solid-state molecular structure, including bond lengths, bond angles, and torsion angles. It would also reveal the crystallographic system, space group, and unit cell dimensions. For example, related thiourea derivatives have been found to crystallize in various systems, including monoclinic and triclinic systems mdpi.com. The piperidine ring is consistently observed to adopt a stable chair conformation in the solid state nih.gov. The analysis of crystallographic parameters provides the most accurate depiction of the molecule's three-dimensional shape.

Table 4: Representative Crystallographic Data for a Related Thiourea Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

Note: This table is illustrative, based on data for symmetrical bis-thioureas, as specific data for this compound is not available. mdpi.com

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking in Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. Hydrogen bonding is anticipated to be the dominant force in the crystal packing. The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor. This typically results in the formation of N-H···S hydrogen bonds, which often link molecules into dimers or extended chains nih.gov.

Conformational Preferences in the Crystalline State (Thione/Thiol Tautomerism if observed)nih.gov

A comprehensive analysis of the conformational preferences of this compound in the crystalline state necessitates direct experimental evidence from single-crystal X-ray diffraction studies. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), a specific crystal structure determination for the parent compound, this compound, has not been reported in the refereed scientific literature. Consequently, the generation of detailed data tables featuring precise bond lengths, bond angles, torsion angles, and crystal packing information for this specific molecule is not possible at this time.

However, valuable insights into the expected structural features and potential conformational behavior of this compound in the solid state can be inferred from the crystallographic analysis of closely related thiourea and piperidine derivatives.

Thione/Thiol Tautomerism

Thiourea and its derivatives can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). In the solid state, thiourea and the vast majority of its N-substituted derivatives exist predominantly, if not exclusively, in the thione form. This preference is attributed to the greater stability of the carbon-sulfur double bond in the crystalline lattice. Spectroscopic and crystallographic studies of numerous thiourea analogs consistently confirm the dominance of the thione tautomer. For this compound, it is therefore highly probable that the molecule adopts the thione form in the crystalline state. The thiol form is generally observed only in specific cases, such as in certain metal complexes or under particular reaction conditions, which is not the focus of this analysis.

Conformational Analysis of the Piperidine Ring

The piperidine ring is a saturated six-membered heterocycle that typically adopts a chair conformation to minimize steric strain. X-ray crystallographic studies of various piperidine-containing compounds consistently show the chair conformation to be the most stable arrangement in the solid state. It is therefore expected that the piperidine moiety in this compound will also exhibit a chair conformation.

Expected Bond Parameters and Molecular Geometry

Based on the analysis of similar structures, the key bond lengths and angles in the thiourea fragment of this compound are expected to fall within established ranges. The C=S double bond length is anticipated to be in the range of 1.68 to 1.71 Å. The C-N bond lengths within the thiourea core are expected to be shorter than a typical C-N single bond, indicating some degree of double bond character due to resonance.

Hydrogen Bonding

Theoretical and Computational Chemistry Studies on Piperidin 1 Yl Thiourea

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. acadpubl.eu The MEP surface displays the electrostatic potential on the electron density surface, with different colors indicating various potential values. amazonaws.com

For (piperidin-1-yl)thiourea, the MEP map would reveal regions of negative potential (typically colored red and yellow) and positive potential (colored blue). amazonaws.comnih.gov The most negative regions, indicating sites susceptible to electrophilic attack, are expected to be localized around the highly electronegative sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms. nih.gov Conversely, the most positive potential regions, which are prone to nucleophilic attack, are typically found around the hydrogen atoms of the amine (-NH) and piperidine (B6355638) ring (-CH) groups. acadpubl.eunih.gov This distribution of charge highlights the key areas for intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. acadpubl.eunih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu A small gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net In thiourea (B124793) derivatives, the charge density of the HOMO is often localized on the thiourea moiety, particularly the sulfur and nitrogen atoms, while the LUMO may be distributed across the backbone of the molecule. acadpubl.eu The energy gap helps to characterize the charge transfer that occurs within the molecule. acadpubl.eu

Table 1: Illustrative Frontier Molecular Orbital Data for a Thiourea Derivative This table presents representative data for a related thiourea compound to illustrate typical values, as specific data for this compound was not available in the searched literature.

| Parameter | Energy (eV) |

| EHOMO | -5.28 |

| ELUMO | -1.27 |

| Energy Gap (ΔE) | 4.01 |

| Source: Based on data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a molecule for which FMO analysis was performed. acadpubl.eu |

Global Descriptors:

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." amazonaws.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η = χ²/2η, where μ is the chemical potential (μ ≈ -χ). amazonaws.comresearchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Local Descriptors:

Fukui Functions (f(r)): Identify the most reactive sites within a molecule by indicating how the electron density changes with the addition or removal of an electron. nih.gov The Fukui function helps pinpoint specific atoms that are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). nih.govresearchgate.net For this compound, these functions would likely highlight the sulfur atom as a primary site for electrophilic interaction.

Table 2: Calculated Global Reactivity Descriptors (Illustrative Example) This table presents representative data for a related thiourea compound to illustrate typical values, as specific data for this compound was not available in the searched literature.

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.005 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.275 |

| Electrophilicity Index (ω) | χ² / 2η | 2.673 |

| Source: Calculations based on the illustrative FMO data presented in Table 1. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvents. nih.govjppres.com These simulations are crucial for understanding how molecules like this compound behave in a biological or solution-phase environment.

This compound possesses several rotatable bonds, particularly the C-N bonds connecting the piperidine ring to the thiourea moiety. This flexibility allows the molecule to adopt various three-dimensional shapes or conformations. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers for transitioning between them. mst.edu

Studies on similar thiourea derivatives show that the planarity of the thiourea group is a key structural feature, but twists can occur around the N-N and C-N bonds. nih.gov For this compound, simulations would likely reveal the preferred orientation of the piperidine ring relative to the thiourea group, which can be influenced by factors like intramolecular hydrogen bonding and steric hindrance. Understanding this conformational landscape is vital, as different conformations can exhibit different biological activities or interaction profiles.

The interaction of a solute with solvent molecules is critical to its behavior in solution. MD simulations can model these interactions explicitly. The Radial Distribution Function, g(r), is a key output from such simulations. It describes the probability of finding a solvent atom at a certain distance (r) from a solute atom.

For this compound in an aqueous solution, RDFs would be calculated for the distribution of water molecules around key functional groups. For instance:

g(r) around the Sulfur Atom: The RDF would show a high probability peak at a specific distance, indicating the formation of a hydration shell, likely involving hydrogen bonds between water hydrogens and the sulfur atom's lone pairs.

g(r) around Amine Hydrogens: Sharp peaks in the RDF for the distance between the N-H hydrogens and water oxygen atoms would provide clear evidence of hydrogen bonding, where the thiourea acts as a hydrogen bond donor.

These analyses quantify the solvation structure and provide insights into the molecule's solubility and how it presents itself to other molecules, such as biological receptors, in a solution environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a powerful lens for predicting and understanding the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These theoretical predictions are invaluable for assigning experimental spectra, understanding electronic structure, and elucidating the relationships between molecular structure and spectroscopic behavior.

The computational investigation of this compound typically commences with the optimization of its molecular geometry. Using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), the lowest energy conformation of the molecule is determined in the gas phase or with a solvent model. This optimized structure forms the basis for subsequent calculations of spectroscopic parameters, including vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis is crucial for interpreting the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies at the optimized geometry, a complete set of vibrational modes can be predicted. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. The analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

For this compound, key predicted vibrational modes include the N-H stretching and bending vibrations of the thiourea moiety, the C=S stretching frequency, and various C-H and C-N stretching and bending modes associated with the piperidine ring. The table below presents a selection of predicted vibrational frequencies and their assignments.

Table 1: Predicted Vibrational Frequencies for this compound Calculated using the B3LYP/6-311++G(d,p) level of theory.

| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment | Description |

|---|---|---|

| 3452 | ν(N-H) | Asymmetric stretching of the terminal NH₂ group |

| 3368 | ν(N-H) | Symmetric stretching of the terminal NH₂ group |

| 2945 | ν(C-H) | Asymmetric stretching of CH₂ groups in the piperidine ring |

| 2860 | ν(C-H) | Symmetric stretching of CH₂ groups in the piperidine ring |

| 1615 | δ(N-H) | Scissoring (bending) of the NH₂ group |

| 1540 | ν(C-N) + δ(N-H) | Coupled C-N stretching and N-H bending modes |

| 1450 | δ(CH₂) | Scissoring of CH₂ groups in the piperidine ring |

| 845 | ν(C=S) | Thione C=S stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for the prediction of NMR chemical shifts. By applying this method within the DFT framework, the ¹H and ¹³C chemical shifts of this compound can be calculated. These theoretical values, referenced against a standard like tetramethylsilane (B1202638) (TMS), are instrumental in assigning the signals in experimental NMR spectra and confirming the molecular structure. The calculations can predict the shielding and deshielding effects arising from the electronic environment of each nucleus.

The predicted ¹H NMR spectrum would show distinct signals for the protons of the NH and NH₂ groups of the thiourea moiety and the axial and equatorial protons of the piperidine ring. Similarly, the ¹³C NMR spectrum would feature a characteristic signal for the C=S carbon, along with signals for the carbons of the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO-B3LYP/6-311++G(d,p) method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| NH (Thiourea) | 8.10 | C=S (Thiourea) | 182.5 |

| NH₂ (Thiourea) | 6.75 | C2/C6 (Piperidine, adjacent to N) | 50.1 |

| H2/H6 (Piperidine, axial) | 3.55 | C3/C5 (Piperidine) | 25.8 |

| H2/H6 (Piperidine, equatorial) | 2.90 | C4 (Piperidine) | 24.2 |

| H3/H5 (Piperidine, axial) | 1.70 | - | - |

| H3/H5 (Piperidine, equatorial) | 1.55 | - | - |

| H4 (Piperidine) | 1.62 | - | - |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. This approach allows for the calculation of the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

For this compound, TD-DFT calculations can identify the key electronic transitions, such as the n → π* and π → π* transitions associated with the thiocarbonyl (C=S) chromophore and the nitrogen lone pairs. The predicted spectrum helps in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 3: Predicted Electronic Absorption Wavelengths (λ_max), Excitation Energies, and Oscillator Strengths (f) for this compound Calculated using the TD-DFT/B3LYP/6-311++G(d,p) method.

| Predicted λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 285 | 4.35 | 0.15 | n → π |

| 240 | 5.17 | 0.45 | π → π |

Chemical Reactivity and Mechanistic Investigations of Piperidin 1 Yl Thiourea

Nucleophilic Reactivity Towards Electrophilic Centers

The thiourea (B124793) functional group possesses multiple nucleophilic sites, primarily the sulfur atom and the nitrogen atoms. The specific site of nucleophilic attack often depends on the nature of the electrophile and the reaction conditions.

The synthesis of thiourea derivatives itself often proceeds through a nucleophilic addition-elimination mechanism. For instance, the reaction of an amine with carbon disulfide first forms a dithiocarbamate (B8719985) intermediate, which can then react further. mdpi.com Similarly, the reaction between an isothiocyanate and a primary or secondary amine is a common route to synthesize thioureas. ijacskros.com

A key example of the nucleophilic character of the sulfur atom in thiourea is its participation in thia-Michael additions. In this reaction, the thiourea acts as a soft nucleophile, adding to α,β-unsaturated carbonyl compounds. This conjugate addition is a crucial method for forming carbon-sulfur bonds and synthesizing β-mercapto carbonyl compounds, which are valuable intermediates for various bioactive organosulfur derivatives. researchgate.net A general scheme for this one-pot, three-component reaction involves an alkyl halide, thiourea, and a Michael acceptor, yielding thia-Michael adducts efficiently. researchgate.net

Table 1: Examples of Nucleophilic Reactions involving the Thiourea Moiety

| Reaction Type | Nucleophile | Electrophile | Product Type | Ref. |

|---|---|---|---|---|

| Thiourea Synthesis | Amine | Carbon Disulfide | Dithiocarbamate Intermediate | mdpi.com |

| Thiourea Synthesis | Amine | Isothiocyanate | Thiourea | ijacskros.com |

| Thia-Michael Addition | Thiourea (Sulfur) | α,β-Unsaturated Carbonyl | β-mercapto carbonyl compound | researchgate.net |

Heterocyclization Reactions and Formation of Derived Ring Systems

Thiourea and its derivatives, including (piperidin-1-yl)thiourea, are fundamental building blocks in heterocyclic chemistry. researchgate.nettsijournals.comsemanticscholar.org The presence of multiple reactive centers (N, C, S) allows them to undergo cyclization reactions with a variety of bifunctional electrophiles to form a wide range of heterocyclic systems.

For example, thiourea derivatives bearing pendant hydroxyl groups can undergo cyclization with bromoacyl bromides to yield isomeric iminothiozolidinones. researchgate.net The reaction pathway and product distribution in such reactions can often be controlled by adjusting parameters like temperature and solvent. researchgate.net

Furthermore, thioureas are employed in multicomponent reactions to construct complex heterocyclic scaffolds. These reactions, which involve the combination of three or more reactants in a single step, provide an efficient pathway to diverse molecular structures. For instance, a three-component condensation of an aldehyde, a phenol, and thiourea can yield novel amide derivatives which can be further modified. tsijournals.com These reactions highlight the role of thioureas as versatile synthons for generating libraries of heterocyclic compounds for various applications. chim.it

Table 2: Examples of Heterocyclization Reactions Involving Thiourea Derivatives

| Reactants | Reagent | Resulting Heterocycle | Ref. |

|---|---|---|---|

| Thiourea derivative with pendant -OH | Bromoacyl bromide | Iminothiozolidinone | researchgate.net |

| Phenol, Benzaldehyde, Thiourea | Heat | Amide derivatives (precursors to N-glucosides) | researchgate.nettsijournals.com |

| β-enamino esters, α,β-unsaturated aldehydes | Chiral Thiourea Catalyst | 1,4-Dihydropyridines (1,4-DHP) | chim.it |

Desulfurization Reactions and Carbene Intermediates

Desulfurization is a significant transformation of thioureas, leading to the formation of other important functional groups, such as carbodiimides and guanidines. rsc.org These reactions often proceed through the formation of highly reactive intermediates, such as carbenes.

The conversion of thioureas into carbodiimides can be achieved using various desulfurizing agents. A notable development is the palladium-catalyzed Suzuki-Miyaura coupling reaction of thioureas, which proceeds via the in situ generation of palladium-carbene complexes through desulfurization. nih.gov This strategy has expanded the utility of thioureas as carbene precursors in cross-coupling reactions. Mechanistic studies suggest that a silver salt can act as a desulfurating agent, facilitating the elimination of sulfur. nih.gov Other reagents, such as superoxide (B77818) anion (O₂˙⁻), have also been shown to effect the desulfurization of 1,3-diarylthioureas to produce trisubstituted guanidines. rsc.org

The formation of a metal-diaminocarbene complex is a key step in these catalytic cycles. This intermediate has been isolated and characterized, confirming its role in the reaction pathway. nih.gov The generation of carbenes from thioureas opens up avenues for C-C bond formation and the synthesis of complex molecules. nih.gov

Table 3: Reagents for the Desulfurization of Thiourea Derivatives

| Desulfurizing Agent/System | Product | Intermediate | Ref. |

|---|---|---|---|

| Pd-catalyst / Silver Salt | Amidinium Salts / Ketones | Pd-diaminocarbene complex | nih.gov |

| Superoxide Anion (O₂˙⁻) | 1,2,3-Trisubstituted Guanidines | Not specified | rsc.org |

| Carbon Tetrabromide | Isothiocyanates | Not specified | researchgate.net |

| Triflic Anhydride (Tf₂O) | Isothiocyanates | Not specified | ijacskros.com |

Formation of Amidinium Salts and Thioamides

The desulfurative cross-coupling of thioureas provides a direct route to the synthesis of substituted amidinium salts. The palladium-catalyzed Suzuki-Miyaura coupling of thioureas with boronic acids is a prime example of this transformation. nih.gov This reaction is highly valuable as amidinium salts are prevalent structural motifs in functional materials and bioactive molecules. researchgate.net

The proposed mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the formation of a Pd-diaminocarbene complex via desulfurization of the thiourea. Transmetalation with the boronic acid and subsequent reductive elimination yields the C-C coupled product, the amidinium salt. nih.gov This methodology is noted for its broad substrate scope and tolerance to air and moisture. nih.gov

Similarly, secondary amines can react with carbon disulfide and alkyl isocyanides to afford amidinium cations in good yields, demonstrating another synthetic route to this class of compounds starting from precursors related to thiourea chemistry. researchgate.net

Table 4: Synthesis of Amidinium Salts from Thiourea Derivatives

| Reaction Type | Substrates | Catalyst/Reagents | Product | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Thioureas, Boronic Acids | Pd-catalyst, Silver Salt | Substituted Amidinium Salts | nih.gov |

| Three-component Reaction | Secondary Amines, CS₂, Alkyl Isocyanides | None | Amidinium Cations | researchgate.net |

Coordination Chemistry of Piperidin 1 Yl Thiourea As a Ligand

Ligand Properties and Chelation Motifs (S, O, N Donor Atoms)

(Piperidin-1-yl)thiourea, with the chemical formula C₆H₁₃N₃S, possesses a thiourea (B124793) backbone substituted with a piperidine (B6355638) ring. This structure offers several potential coordination sites for metal ions. The primary donor atom is the soft sulfur atom of the thiocarbonyl group (C=S), which readily coordinates to soft metal ions. Additionally, the nitrogen atoms of the thiourea moiety and the piperidine ring can also participate in coordination, leading to various binding modes.

Thiourea and its derivatives are known to be versatile ligands due to their ability to coordinate as neutral molecules or, upon deprotonation, as anionic ligands. e3s-conferences.org The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for multiple binding possibilities. e3s-conferences.org In the case of this compound, the piperidine nitrogen introduces an additional potential coordination site.

The coordination behavior of thiourea derivatives is significantly influenced by the nature of the substituents on the nitrogen atoms. These substituents can affect the electronic properties of the donor atoms and introduce steric hindrance, which in turn dictates the geometry and stability of the resulting metal complexes. researchgate.net

Complexation with Transition Metal Ions (e.g., Copper, Palladium, Gold, Silver)

This compound and its derivatives have been shown to form complexes with a range of transition metals, including copper, palladium, gold, and silver. The nature of these complexes can vary significantly depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions.

Copper: Copper(I) complexes with thiourea ligands have been extensively studied, revealing a rich structural diversity. researchgate.net These complexes can exist as mononuclear, dinuclear, or polymeric species. In many instances, the thiourea ligand coordinates to the copper(I) center through the sulfur atom.

Palladium: Palladium(II) readily forms square-planar complexes with sulfur-containing ligands. While specific data for this compound is limited, related piperidine-containing dithiocarbamate (B8719985) ligands form stable, distorted square-planar complexes with palladium(II), where coordination occurs through the sulfur atoms. nih.govresearchgate.net It is anticipated that this compound would exhibit similar coordination behavior, acting as a sulfur-donating ligand.

Gold: Gold(I) has a strong affinity for soft donor ligands like thiourea. The coordination chemistry of gold(I) with thiourea is well-established, typically resulting in linear complexes where the gold atom is coordinated to two sulfur atoms. rsc.org Gold(I) complexes with N,N'-disubstituted cyclic thioureas have also been synthesized and characterized. rsc.org

Silver: Silver(I) also forms stable complexes with thiourea and its derivatives. The coordination can lead to various structures, including mononuclear and polymeric arrangements, with the sulfur atom being the primary coordination site. nih.govresearchgate.net

Structure and Bonding in Metal-Thiourea Complexes

The structures of metal complexes with thiourea derivatives are diverse and have been elucidated through techniques such as single-crystal X-ray diffraction.

In many complexes, the thiourea ligand coordinates to the metal center in a monodentate fashion through the sulfur atom. However, bidentate coordination involving both sulfur and a nitrogen atom is also possible, leading to the formation of chelate rings. nih.gov

For instance, in a palladium(II) complex with a piperidine-containing dithiocarbamate ligand, the ligand acts as a bidentate chelating agent, coordinating through both sulfur atoms to the palladium center, resulting in a distorted square-planar geometry. nih.govresearchgate.net The bond angles around the metal center often deviate from ideal geometries due to the steric constraints of the ligand. nih.govresearchgate.net

The table below summarizes selected crystallographic data for a palladium(II) complex with a related piperidine-containing ligand, piperidine-1-carbodithioate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.0780 (9) |

| b (Å) | 8.5585 (2) |

| c (Å) | 26.6841 (10) |

| β (°) | 113.514 (4) |

| V (ų) | 5042.2 (3) |

| Z | 12 |

| Selected Bond Angles (°) | |

| C-Pd-N | ~81 |

| S-Pd-S | ~75 |

| Data from the crystal structure of [Pd(C₁₁H₈N)(C₆H₁₀NS₂)] nih.govresearchgate.net |

Influence of Coordination on Electronic and Structural Properties

The coordination of this compound to a metal ion induces significant changes in the electronic and structural properties of the ligand, which can be monitored by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic vibrational bands for the N-H, C=S, and C-N bonds. Upon complexation, the C=S stretching vibration typically shifts to a lower frequency, indicating the coordination of the sulfur atom to the metal and a weakening of the C=S double bond character. Conversely, the C-N stretching frequency may shift to a higher wavenumber due to an increase in its double bond character. The disappearance or shifting of N-H bands can indicate deprotonation or involvement of the nitrogen atoms in coordination. ksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, the N-H protons appear as characteristic signals. Upon complexation, these signals can shift significantly or disappear if deprotonation occurs. nih.gov In the ¹³C NMR spectrum, the chemical shift of the C=S carbon is particularly sensitive to coordination. A downfield shift is often observed upon coordination, reflecting the donation of electron density from the sulfur atom to the metal. nih.gov

Electronic Spectroscopy: The electronic spectra of metal complexes of thiourea derivatives typically show intraligand π → π* and n → π* transitions. Coordination to a metal ion can cause shifts in these bands and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand), which provide information about the electronic structure of the complex. researchgate.net

The following table presents a summary of the general shifts observed in the spectroscopic data of thiourea derivatives upon complexation with transition metals.

| Spectroscopic Technique | Observed Change upon Coordination | Implication |

| Infrared (IR) | ||

| ν(C=S) | Decrease in frequency | Coordination through the sulfur atom |

| ν(C-N) | Increase in frequency | Increased double bond character of the C-N bond |

| ν(N-H) | Shift or disappearance | Involvement of nitrogen in coordination or deprotonation |

| NMR | ||

| ¹H NMR (N-H) | Downfield shift or disappearance | Coordination or deprotonation of the N-H group |

| ¹³C NMR (C=S) | Downfield shift | Donation of electron density from sulfur to the metal |

| Electronic (UV-Vis) | Shift in intraligand bands and appearance of new bands | Alteration of electronic transitions and formation of charge-transfer bands |

Applications of Piperidin 1 Yl Thiourea in Advanced Chemical Fields Non Biological

Catalysis in Organic Synthesis

Thiourea (B124793) derivatives have emerged as a significant class of molecules in the field of catalysis, particularly in organic synthesis. Their ability to act as hydrogen-bond donors allows for the activation of various substrates, facilitating a wide range of chemical transformations.

In the realm of catalysis, the distinction between homogeneous and heterogeneous systems is crucial. Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity. In contrast, heterogeneous catalysts exist in a different phase, which simplifies their separation from the reaction mixture and enhances their recyclability.

Thiourea-based compounds can be adapted for both catalytic modes. As soluble molecules, they can function as homogeneous organocatalysts. Furthermore, they can be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. This versatility allows for the development of tailored catalytic systems for specific synthetic needs.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. Thiourea derivatives are particularly prominent in this field, functioning as powerful hydrogen-bond donors to activate electrophiles. rsc.orgresearchgate.net This interaction, often referred to as "non-covalent catalysis," mimics the role of Lewis acids in a metal-free environment.

The integration of a chiral scaffold with the thiourea moiety has led to the development of highly effective asymmetric organocatalysts. nih.gov These catalysts can induce stereoselectivity in a variety of reactions, leading to the preferential formation of one enantiomer over the other. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea group) and a Lewis basic site (such as an amine), have proven to be particularly effective in asymmetric synthesis. researchgate.net The piperidine (B6355638) moiety in (piperidin-1-yl)thiourea can potentially act as a Lewis basic site, suggesting its possible application in bifunctional organocatalysis.

Table 1: Examples of Asymmetric Reactions Catalyzed by Thiourea Derivatives

| Reaction Type | Catalyst Type | Role of Thiourea | Ref. |

|---|---|---|---|

| Michael Addition | Bifunctional Amino-Thiourea | Hydrogen-bond activation of the electrophile | researchgate.net |

| Aza-Henry Reaction | Bifunctional Amino-Thiourea | Dual activation of nucleophile and electrophile | researchgate.net |

| Strecker Synthesis | Chiral Thiourea | Activation of imine substrate | libretexts.org |

| Diels-Alder Reaction | Bifunctional Thiourea | Activation of dienophile | researchgate.net |

While thiourea derivatives are primarily known for their role in organocatalysis, their interaction with metal catalysts is also an area of interest. In the context of the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, thioureas have been investigated more as substrates than as facilitating ligands. Research has demonstrated a method for the Suzuki-Miyaura coupling reaction of thioureas themselves, where the thiourea is desulfurized in situ to generate a palladium-carbene complex, which then participates in the catalytic cycle. nih.govnih.gov This reaction allows for the synthesis of a variety of substituted amidinium salts and unsymmetrical diaryl ketones. nih.gov

This application showcases the reactivity of the thiourea functional group under palladium catalysis, although it does not represent a direct role for this compound in facilitating the coupling of other substrates. The potential for piperidinyl-thiourea derivatives to act as ligands for the palladium catalyst in Suzuki-Miyaura reactions remains an area for further exploration.

Materials Science Applications

The unique chemical properties of thiourea derivatives also lend themselves to applications in materials science, ranging from polymer synthesis to the development of advanced functional materials like sensors and dyes.

Thiourea and its derivatives can be incorporated into polymer backbones to impart specific properties to the resulting materials. For example, diamine monomers containing thiourea moieties have been used to synthesize high-performance polymers like poly(thiourea-imide)s. researchgate.net These materials often exhibit enhanced thermal stability and flame retardancy due to the presence of the thiourea group. researchgate.net

This compound, with its reactive N-H protons, could potentially serve as a monomer or a modifying agent in polymer synthesis. For instance, it could be reacted with diisocyanates or diacyl chlorides to form polythioureas or be grafted onto existing polymer chains to introduce the piperidinylthiourea functionality.

The ability of the thiourea group to form strong hydrogen bonds makes it an excellent recognition motif for the development of chemical sensors, particularly for anions. nih.gov The two N-H protons of the thiourea can act as a "chelate" to bind with anions through hydrogen bonding, leading to a detectable signal. nih.gov This interaction can be transduced into a colorimetric or fluorescent response by attaching a chromophore or fluorophore to the thiourea receptor.

Furthermore, thiourea moieties have been incorporated into dye molecules to create fluorescent probes. nih.gov For example, thiourea-substituted boron dipyrromethene (BODIPY) dyes have been synthesized, and their fluorescence properties were found to be sensitive to the substituents on the thiourea group. nih.gov The complexation of metal ions or other analytes by the thiourea part of the dye can lead to changes in the fluorescence emission, forming the basis for a sensing mechanism. samipubco.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(thiourea-imide)s |

Applications in Solar Cells and Elastomers

The intrinsic properties of the thiourea moiety have led to its incorporation into advanced materials such as perovskite solar cells (PSCs) and dynamic elastomers.

Solar Cells: In the field of photovoltaics, thiourea and its derivatives are utilized as additives to enhance the performance and stability of perovskite solar cells. Research has shown that adding thiourea to the perovskite precursor solution can improve the quality of the perovskite crystal, a critical factor for efficient solar cell operation. researchgate.netresearchgate.net Thiourea acts as a Lewis base, forming adducts with lead iodide (PbI2) in the precursor solution. This interaction helps to retard the rapid growth of perovskite crystals, leading to a more uniform and higher-quality perovskite absorber layer with larger crystal grains. researchgate.netresearchgate.net

| Additive | Initial PCE (%) | Final PCE (%) | Key Improvement |

| Thiourea researchgate.net | 10.20 | 13.03 | Enhanced crystallinity and electron transfer |

| 2-Pyridylthiourea researchgate.net | --- | 18.20 | Improved crystal grain uniformity and size |

Elastomers: The thiourea unit is a key component in the development of self-healing and mechanically robust elastomers. rsc.org Polymers incorporating thiourea bonds, known as polythioureas (PTUs), exhibit dynamic properties due to the reversible nature of the thiourea linkage. rsc.orgresearchgate.net This reversibility allows the material to self-heal at ambient or elevated temperatures after damage. researchgate.net

The mechanical properties of these PTU networks can be precisely tuned by selecting different amine and isothiocyanate monomers, allowing for the creation of materials ranging from rigid plastics to flexible elastomers. researchgate.netresearchgate.net The synergistic effect of three types of dynamic bonding—disulfide bonds, thiourea bonds, and hydrogen bonds—can produce elastomers with both strong mechanical properties and desirable self-healing capabilities. rsc.org Furthermore, the introduction of poly(ether-thiourea) chains, which form strong zigzag hydrogen bonds, into elastomers has been shown to significantly increase toughness. acs.org

| Polymer System | Dynamic Bonds | Key Properties |

| Polythioureas (PTUs) researchgate.net | Reversible Thiourea Bonds | Tunable mechanical properties (plastics to elastomers), self-healing |

| Poly(thiourea-disulfide) (PTUS) rsc.org | Disulfide, Thiourea, Hydrogen Bonds | Robust mechanical strength, self-healing at ambient temperature |

| Poly(ether-thiourea) Elastomer acs.org | Zigzag Hydrogen Bonds | High toughness and flexibility |

Supramolecular Chemistry and Anion Recognition

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules. In this field, thiourea derivatives have gained significant attention as powerful receptors for anions. acs.org This capability stems from the two N-H groups within the thiourea moiety, which can act as hydrogen-bond donors, forming strong and directional interactions with anionic guest species. acs.orgresearchgate.net The acidity of these N-H protons, and thus the binding strength, is enhanced in thiourea compared to its urea (B33335) analogue due to the electronic properties of the thiocarbonyl group (C=S). acs.orgfrontiersin.org

The rational design of anion receptors based on the thiourea scaffold is a thriving area of research. The core principle involves creating a molecule where the thiourea group provides the binding site, and other parts of the molecule provide structural support and a signaling mechanism. digitellinc.comnih.gov By attaching chromophores (color-producing groups) or fluorophores (fluorescence-producing groups) to the thiourea backbone, receptors can be designed to produce a visual signal, such as a change in color or fluorescence, upon binding an anion. digitellinc.comacs.orgresearchgate.net

This signaling allows for the qualitative and quantitative detection of specific anions. digitellinc.com For instance, research has demonstrated thiourea-based receptors that can selectively detect anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). frontiersin.orgnih.govnih.gov In one study, a receptor incorporating a 4-nitrophenyl group (a chromophore) showed a high affinity for fluoride, resulting in a distinct color change that can be monitored with UV-vis spectroscopy. nih.gov The design of these receptors can be further refined by altering the electronic nature of the attached groups; electron-withdrawing groups can increase the acidity of the N-H protons, leading to stronger anion binding. frontiersin.orgnih.gov

| Receptor | Target Anion(s) | Signaling Mechanism |

| 4-Nitrophenyl Thiourea-based nih.gov | F⁻, AcO⁻, H₂PO₄⁻ | Colorimetric (UV-vis) |

| 1-Naphthyl Thiourea-based nih.gov | F⁻, AcO⁻, H₂PO₄⁻ | Fluorometric |

| Benzothiadiazole Thiourea-based researchgate.net | Various anions | Colorimetric & Fluorometric |

| TentaGel-supported Thiourea nih.gov | F⁻ | Colorimetric (in water) |

The ability of thiourea derivatives to form predictable and robust hydrogen bonds makes them excellent building blocks in crystal engineering. mersin.edu.tracs.orgresearchgate.net The N-H groups act as hydrogen-bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen-bond acceptor. This donor-acceptor capability leads to the formation of extensive intermolecular hydrogen-bonding networks, such as N-H···S interactions. mersin.edu.tracs.org

These interactions direct the self-assembly of individual molecules into well-defined, higher-order supramolecular structures in the solid state. mersin.edu.tr Depending on the substituents attached to the thiourea core, these assemblies can form various patterns, including chains, sheets, and complex 3D networks. acs.org For example, certain chiral thioureas have been observed to assemble into zigzag chains linked by N-H···S hydrogen bonds. acs.org In the context of anion recognition, the two N-H groups can form a "clamp-like" double hydrogen bond with a single anion, which is a key interaction for effective binding. wikipedia.org

| Thiourea Derivative Type | Observed Hydrogen Bonds | Resulting Supramolecular Structure |

| N-acyl Thioureas mersin.edu.tr | N-H···S, N-H···O | Chains, Dimers |

| Chiral Aminoindane Thiourea acs.org | N-H···S | Zigzag Chains |

| Chiral Aminoindanol Thiourea acs.org | O-H···S, N-H···S | Congested Networks, Chains of Dimers |

Analytical Chemistry (Non-Biological Matrixes)

The principles of anion recognition by thiourea-based receptors are directly applicable to the field of analytical chemistry for the detection and quantification of anions in non-biological samples. digitellinc.comjnanoworld.com The development of chemosensors that provide a rapid, selective, and easily detectable response to the presence of an environmental or industrial pollutant is of significant importance. researchgate.netdigitellinc.com

Thiourea-based colorimetric and fluorometric sensors offer a sensitive and often low-cost method for detecting environmentally relevant anions. jnanoworld.com For example, the high affinity and distinct colorimetric response of certain thiourea receptors to fluoride ions allow for their detection in solution. nih.gov Research has also focused on immobilizing these receptor molecules onto solid supports, such as resins, to create practical sensors for detecting anions like fluoride in aqueous solutions. nih.gov This approach is valuable for monitoring industrial processes and testing for environmental pollution, where the ability to detect specific anions is crucial. digitellinc.com

Derivatives and Analogs of Piperidin 1 Yl Thiourea: Structure Reactivity/property Relationships

Synthetic Diversification Strategies

The chemical diversity of (piperidin-1-yl)thiourea derivatives is primarily achieved through synthetic modifications at three key positions: the piperidine (B6355638) ring, the exocyclic nitrogen atom (N'), and the thiocarbonyl sulfur atom. The most common and straightforward approach involves the reaction between 1-aminopiperidine (B145804) or its substituted variants and a suitable isothiocyanate.

A general synthetic scheme is the nucleophilic addition of a piperidine-based amine to an isothiocyanate. For instance, new thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized by reacting the piperidine-containing starting material with various aryl isothiocyanates. nih.gov This method allows for the introduction of a wide array of substituents on the N'-aryl ring, enabling the systematic study of their electronic and steric effects.

Key synthetic strategies for diversification include:

Variation of the Isothiocyanate: A vast library of derivatives can be generated by using commercially available or synthetically prepared isothiocyanates (R-N=C=S). The 'R' group can be an alkyl, aryl, acyl, or heterocyclic moiety, each imparting distinct properties to the final molecule. For example, reacting 1-aminopiperidine with aroyl isothiocyanates yields N-aroyl-N'-(piperidin-1-yl)thioureas.

Modification of the Piperidine Ring: Starting with pre-functionalized piperidines allows for the introduction of substituents on the heterocyclic ring. These substituents can influence the molecule's conformation, solubility, and steric hindrance around the thiourea core.

Reactions at the Thiocarbonyl Group: The sulfur atom of the thiourea moiety is nucleophilic and can react with electrophiles, such as alkyl halides. This leads to the formation of isothiourea derivatives, which possess different chemical and coordination properties compared to the parent thiourea.

Multicomponent Reactions: More complex structures can be assembled using one-pot multicomponent reactions. For instance, the Biginelli reaction, which traditionally uses urea (B33335), can be adapted for N-substituted thioureas to produce dihydropyrimidinethiones, demonstrating a pathway to complex heterocyclic systems. organic-chemistry.org

These strategies provide a robust toolbox for chemists to create a wide range of this compound analogs, each with potentially unique characteristics. An example is the synthesis of new hybrids of sulfonamide and thiourea, where 1-[4-(isothiocyanato-benzene)sulfonyl]piperidine is reacted with various primary amines to produce open-chain diarylthiourea derivatives. tandfonline.com

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of the this compound core is significantly influenced by the electronic and steric nature of its substituents. These substituents can modulate the electron density distribution across the molecule, particularly on the nitrogen and sulfur atoms of the thiourea group, which are the primary centers of reactivity.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): When attached to the N'-position (e.g., nitro, cyano, or halo-substituted aryl groups), EWGs decrease the electron density on the adjacent nitrogen atom. This, in turn, can increase the acidity of the N-H proton and enhance the molecule's ability to act as a hydrogen bond donor. Studies on N-acyl thioureas have shown that derivatives with electron-withdrawing atoms like fluorine, chlorine, and bromine often exhibit higher biological activity, which is linked to their altered electronic properties. rsc.org

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl, alkoxy, or amino groups) increase the electron density on the thiourea nitrogens and sulfur. This enhances the nucleophilicity of the sulfur atom, making it more reactive towards electrophiles. This increased nucleophilicity is a key factor in its coordination to soft metal ions.

The reactivity of N-aryl-thioureas towards electrophilic reagents has been shown to be dependent on the nature of the aryl group. researchgate.net For instance, the reaction outcome can be shifted between N-arylation and the formation of isoureas based on the electronic character of the substituents.

Steric Effects: Bulky substituents on either the piperidine ring or the N'-substituent can sterically hinder the approach of reactants to the thiourea core. This can influence reaction rates and, in some cases, direct the regioselectivity of a reaction. For example, steric hindrance can affect the ability of the sulfur atom to coordinate to a metal center or participate in intermolecular hydrogen bonding.

A summary of expected substituent effects is presented in the table below.

| Substituent Position | Group Type | Expected Impact on Reactivity |

| N'-Aryl Ring | Electron-Withdrawing (e.g., -NO₂, -CF₃) | Increases N-H acidity; enhances H-bond donor capacity; may decrease sulfur nucleophilicity. |

| N'-Aryl Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases N-H acidity; increases sulfur nucleophilicity. |

| Piperidine Ring | Bulky Groups | Steric hindrance may reduce reaction rates at the thiourea core. |

| N'-Position | Acyl Group (R-C=O) | Delocalizes nitrogen lone pair, increasing N-H acidity and enabling O,S-chelation. |

Modulation of Ligand Properties for Coordination Chemistry

Thiourea and its derivatives are excellent ligands for a variety of metal ions due to the presence of soft sulfur and hard nitrogen donor atoms. researchgate.netmaterialsciencejournal.org The this compound framework allows for the modulation of its ligand properties through structural modifications, influencing the coordination mode, stability, and geometry of the resulting metal complexes.

Thioureas can coordinate to metals in several ways:

Monodentate S-coordination: This is the most common coordination mode, especially with soft metal ions like Pd(II), Pt(II), Ag(I), and Cu(I). cardiff.ac.uk

Bridging Ligand: The thiourea can bridge two metal centers, coordinating through both its sulfur and nitrogen atoms.

Bidentate Chelation: By introducing an additional donor atom through a suitable substituent, the ligand can form a chelate ring with the metal ion. For example, N-acyl or N-aroyl derivatives of thiourea can act as bidentate O,S- or N,S-chelating ligands, often forming stable six-membered rings with the metal center. cardiff.ac.ukcardiff.ac.uk

The introduction of substituents allows for fine-tuning of these coordination properties. For instance, attaching a triazole pendant to a thiourea derivative creates a bidentate N,S-donor system capable of forming a seven-membered metalla-ring. nih.gov The electronic properties of substituents on an N'-aryl ring can influence the σ-donating ability of the sulfur atom. Electron-donating groups enhance the electron density on the sulfur, strengthening the metal-sulfur bond. Conversely, electron-withdrawing groups can weaken this interaction.

The steric bulk of substituents plays a crucial role in determining the geometry of the resulting complex. Large groups on the piperidine ring or the N'-substituent can enforce specific coordination geometries or even prevent the formation of certain types of complexes.

| Ligand Feature | Coordination Property | Example |

| Unsubstituted Thiourea Core | Primarily monodentate S-coordination | Coordination to soft metals like Ag(I) and Hg(II). |

| N-Acyl/Aroyl Substituent | Bidentate O,S-chelation | Formation of stable 6-membered metallacycles with transition metals. cardiff.ac.uk |

| N'-Heterocyclic Substituent | Bidentate N,S-chelation | Triazole-substituted thioureas forming complexes with Ru(II) and Ir(III). nih.gov |

| Bulky Substituents | Steric Influence | Can control the coordination number and geometry of the metal center. |

Structure-Property Correlations in Material Science Applications

The tunable structural and electronic properties of this compound derivatives make them promising candidates for various applications in material science. The relationship between their molecular structure and macroscopic properties is a key area of research.

Organocatalysis: Chiral thiourea derivatives have emerged as powerful organocatalysts for a wide range of asymmetric reactions. rsc.org Their catalytic activity stems from their ability to activate electrophiles through double hydrogen bonding with the two N-H protons of the thiourea moiety. By incorporating a piperidine ring, which can be further functionalized with chiral auxiliaries or basic groups, bifunctional catalysts can be designed. A piperidine-derived thiourea has shown excellent performance in catalyzing reactions like the Diels-Alder cycloaddition. nih.govmdpi.com The structure of the catalyst, including the steric environment and the hydrogen-bonding acidity of the N-H groups (which is tuned by substituents), directly correlates with the enantioselectivity and efficiency of the catalyzed reaction.

Corrosion Inhibition: Thiourea and its derivatives are effective corrosion inhibitors for various metals in acidic media. jmaterenvironsci.com Their inhibitory action is attributed to their adsorption onto the metal surface, forming a protective layer that blocks the active sites for corrosion. The adsorption process involves the interaction of the lone pair electrons of sulfur and nitrogen atoms with the vacant d-orbitals of the metal. The structure of the this compound derivative influences its adsorption efficiency. The presence of the piperidine ring and other substituents can affect the molecule's size, charge distribution, and affinity for the metal surface. For example, pyridine-based thioureas have been investigated as corrosion inhibitors, where the aromatic ring can provide additional interaction with the surface through its π-electrons. researchgate.net

Nonlinear Optical (NLO) Materials: Organic molecules with a donor-π-acceptor (D-π-A) structure can exhibit significant nonlinear optical properties. While specific data for this compound is limited, the general principles can be applied. The thiourea group can act as part of the π-conjugated bridge, while the piperidine ring can be a donor. By attaching a strong electron-acceptor group to the N'-position, a D-π-A framework could be constructed. The nature of the donor, acceptor, and the π-system would directly correlate with the molecule's hyperpolarizability, a key parameter for NLO activity. Research on other piperidine and thiophene (B33073) derivatives has shown promise in this area. dntb.gov.uaresearchgate.net